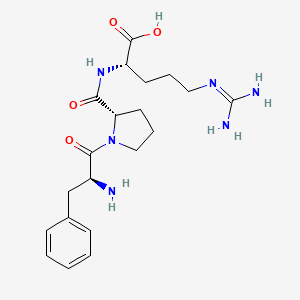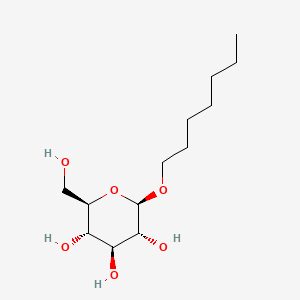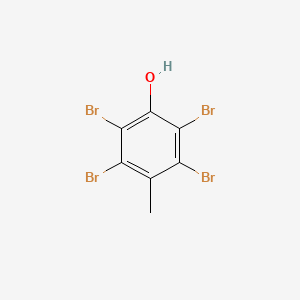
2,3,5,6-四溴-4-甲基苯酚
描述
2,3,5,6-Tetrabromo-4-methylphenol (TBMP) is a halogenated phenol that is widely used in the synthesis of various organic compounds and as a flame retardant. It is an aromatic compound with a molecular formula of C7H5Br4O and a molecular weight of 326.94 g/mol. TBMP is a colorless solid at room temperature and is soluble in organic solvents such as ethanol and methanol.
科学研究应用
抗氧化性能和生物活性
2,3,5,6-四溴-4-甲基苯酚以其抗氧化性能而闻名。一项研究发现了一种具有相似溴化和甲基化的化合物,显示出显着的抗氧化活性,表明2,3,5,6-四溴-4-甲基苯酚可能具有相似的特性。该分子通过分馏和使用DPPH方法进行测试,表现出高抗氧化活性,该活性与溴化和甲基化的酚结构有关 (Bouftira, Abdelly, & Sfar, 2007)。
在合成和化学反应中的作用
该化合物在合成化学中发挥作用,特别是在涉及酚类化合物的反应中。一项相关研究探索了使用Bi(NO3)3.5H2O作为硝化剂对酚类化合物的硝化,其中使用了甲基苯酚的衍生物,这是一种与2,3,5,6-四溴-4-甲基苯酚在结构上相似的化合物,表明在硝化产物的合成中具有潜在的应用 (Hong-bin Sun, Hua, & Yingwu Yin, 2005)。
在聚合物化学中的应用
该化合物的衍生物显示出作为开环聚合过程中引发剂的潜力,表明2,3,5,6-四溴-4-甲基苯酚可以在开发新型聚合物材料中发挥作用。该研究证明了在获得芳基氧化钠配合物(作为外消旋乳酸开环聚合的引发剂)中使用相关酚类化合物的用途,表明其在聚合物合成中的效用 (Calvo, Davidson, & García-Vivó, 2011)。
在材料科学中的应用
与2,3,5,6-四溴-4-甲基苯酚在结构上相关的化合物已用于材料科学中,特别是在合成具有独特性能的配合物方面。例如,合成了一系列含有2-(芳基偶氮)酚盐配体的钌(III)配合物,其结构与2,3,5,6-四溴-4-甲基苯酚相关,显示出独特的C-C偶联和N=N裂解,表明在设计具有特定磁性和电化学性能的材料中具有潜在的应用 (Halder, Acharyya, Peng, Lee, Drew, & Bhattacharya, 2006)。
在环境中的应用
2,3,5,6-四溴-4-甲基苯酚的溴化和甲基化结构表明其在环境应用(如防污活动)中的潜在作用。具有相似结构特征的化合物已显示出对各种海洋生物具有显着的防污活性,表明2,3,5,6-四溴-4-甲基苯酚可以探索用于类似应用,使海洋基础设施和船体受益 (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008)。
安全和危害
2,3,5,6-Tetrabromo-4-methylphenol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .
作用机制
Target of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may interact with proteins or receptors in these tissues.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrabromo-4-methylphenol. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also advised to avoid the chemical entering drains, indicating that it may be sensitive to certain environmental conditions .
属性
IUPAC Name |
2,3,5,6-tetrabromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVMKSWFUQZIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332472 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37721-75-8 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrabromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
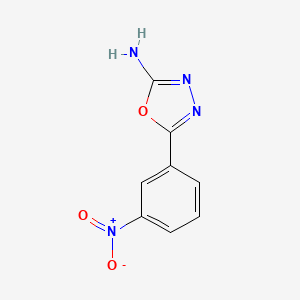
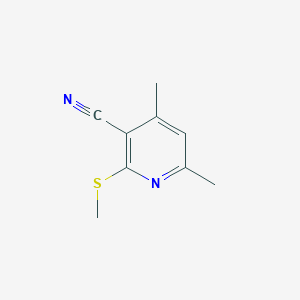
![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)




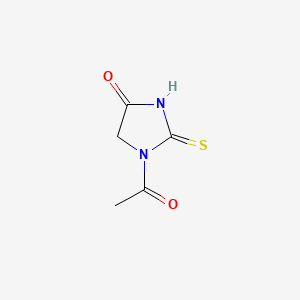


![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)
